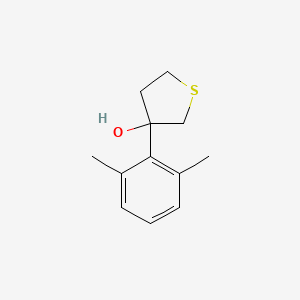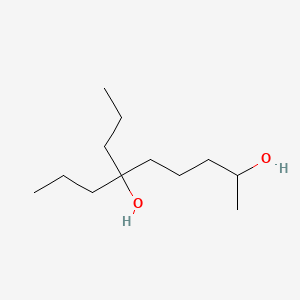
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol (DMPCE) is an organic compound belonging to the class of cyclopropyl alcohols. It is a colorless liquid with a pleasant odor and a low boiling point. DMPCE has been used in a variety of scientific research applications, including chemical synthesis, drug development, and medical research.
科学研究应用
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used in a variety of scientific research applications, including drug development, chemical synthesis, and medical research. In drug development, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In chemical synthesis, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of organic compounds, including cyclopropyl alcohols, cyclopropyl esters, and cyclopropyl ethers. In medical research, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to study the effects of cyclopropyl alcohols on the human body, including their effects on the central nervous system, cardiovascular system, and immune system.
作用机制
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is not fully understood. However, it is believed that 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol binds to certain proteins in the body, which then activate certain biochemical pathways. These pathways are then responsible for the physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol are not fully understood. However, it has been shown to have a variety of effects on the human body, including an increase in heart rate, an increase in blood pressure, an increase in respiration rate, an increase in body temperature, and an increase in alertness. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been shown to have a sedative effect, which can be helpful in treating anxiety and insomnia.
实验室实验的优点和局限性
The main advantage of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its low boiling point, which allows it to be easily vaporized and collected. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is a relatively inexpensive compound, which makes it an attractive option for research applications. The main limitation of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its potential toxicity, which can be hazardous to laboratory personnel.
未来方向
There are a variety of potential future directions for 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol research. These include further research into the biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to elucidate its effects on the human body. Finally, further research into the synthesis of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to make the compound more accessible and affordable for research applications.
合成方法
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is synthesized through a process called the Wittig reaction. This reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Wittig reaction is considered to be a very efficient and selective method for synthesizing cyclopropyl alcohols, such as 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
属性
IUPAC Name |
1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-4-6-10(2)12(9)13(3,14)11-7-8-11/h4-6,11,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAYKHTZYOLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














